molecular formula C9H13N B1295259 2,6-Diethylpyridine CAS No. 935-28-4

2,6-Diethylpyridine

Cat. No. B1295259
Key on ui cas rn: 935-28-4
M. Wt: 135.21 g/mol
InChI Key: WHTDCOSHHMXZNE-UHFFFAOYSA-N
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Patent
US07151105B2

Procedure details

A mixture of NaOH (14.7 g, 0.37 mol), hydrazine monohydrate (15 mL) and 2,6-diacetylpyridine (6 g, 36.8 mmol) suspended in diethylene glycol (27 mL) was cautiously heated to 120° C. for 16 hours. The mixture was cooled to room temperature and partitioned between H2O and ether. The ether extracts were washed with 1 N NaOH, dried over MgSO4 and concentrated to a clear oil. Flash column chromatography (0% to 15% EtOAc in hexanes) gave the product as a clear oil (2.9 g, 58%). 1H NMR (400 MHz, CDCl3): δ 1.29 (t, J=7.8 Hz, 3 H), 2.80 (d, J=7.8 Hz, 2 H), 6.97 (d, J=2.0 Hz, 2 H), 7.51 (t, J=7.6 Hz, 1 H).
Name
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step Two
Yield
58%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].O.NN.[C:6]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([C:15](=O)[CH3:16])[N:10]=1)(=O)[CH3:7]>C(O)COCCO>[CH2:6]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([CH2:15][CH3:16])[N:10]=1)[CH3:7] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
14.7 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
15 mL
Type
reactant
Smiles
O.NN
Name
Quantity
6 g
Type
reactant
Smiles
C(C)(=O)C1=NC(=CC=C1)C(C)=O
Step Two
Name
Quantity
27 mL
Type
solvent
Smiles
C(COCCO)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
partitioned between H2O and ether
WASH
Type
WASH
Details
The ether extracts were washed with 1 N NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a clear oil

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=NC(=CC=C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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